molecular formula C23H15Cl2NO2 B11096257 4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline

4-(4-chlorophenoxy)-N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}aniline

Cat. No.: B11096257
M. Wt: 408.3 g/mol
InChI Key: MCAZDINBWOGMFC-UHFFFAOYSA-N
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Description

N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE is an organic compound characterized by the presence of chlorophenyl and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE typically involves the condensation of 4-chlorophenoxybenzaldehyde with 4-chlorophenyl-2-furylamine under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-CHLOROPHENOXY)PHENYL]-N-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}AMINE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H15Cl2NO2

Molecular Weight

408.3 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-[5-(4-chlorophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C23H15Cl2NO2/c24-17-3-1-16(2-4-17)23-14-13-22(28-23)15-26-19-7-11-21(12-8-19)27-20-9-5-18(25)6-10-20/h1-15H

InChI Key

MCAZDINBWOGMFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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